![molecular formula C12H13N3S B1454394 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 1342137-94-3](/img/structure/B1454394.png)
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 1,2,3,4-Tetrahydronaphthalen-1-yl part of the molecule is a polycyclic aromatic hydrocarbon, while the 1,3,4-thiadiazol-2-amine is a heterocyclic compound containing nitrogen and sulfur .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the amine and thiadiazole groups. These groups can participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and reactivity .Scientific Research Applications
Antiviral Activity
The structural motif of 1,3,4-thiadiazol-2-amine has been explored for its potential antiviral properties. Derivatives of this compound have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to interfere with viral replication makes these compounds valuable for further research into antiviral drug development.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is the serotonin 7 receptor (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This receptor plays a significant role in the regulation of circadian rhythms and thermoregulation.
Mode of Action
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine interacts with its target, the 5-HT7 receptor, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT7 receptor, activating it and leading to a series of events within the cell.
Biochemical Pathways
Upon activation of the 5-HT7 receptor, there is an increase in cyclic adenosine monophosphate (cAMP) inside the cell . This increase in cAMP levels triggers a cascade of events leading to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity and ultimately affecting cellular function.
Result of Action
The activation of the 5-HT7 receptor by 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine leads to a variety of cellular effects. For example, in a study on rats, it was found to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have potential therapeutic applications in the treatment of gastric ulcers.
properties
IUPAC Name |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVINPKTSLZDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
1342137-94-3 | |
Record name | 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.